Antifungal Potency Against Botrytis cinerea
In a 2023 study, a series of thiazole benzoate derivatives were synthesized and screened for antifungal activity. The most potent analog in the series, (4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoate (compound 8), demonstrated an EC50 of 13.82 mg/L against Botrytis cinerea. A structurally distinct analog in the same series, 1-(4,5-dimethylthiazol-2-yl)-2-methylpropyl benzoate (compound 3), exhibited significantly weaker activity [1]. This provides quantitative class-level evidence that the 3-(thiazol-2-yl)benzoate scaffold, when properly substituted, can deliver potent antifungal activity and that the scaffold is highly sensitive to structural modifications.
| Evidence Dimension | Antifungal activity (EC50) against Botrytis cinerea |
|---|---|
| Target Compound Data | Target compound data is not directly reported in this study; the compound is a structural analog within the same thiazole benzoate series. |
| Comparator Or Baseline | Compound 8: EC50 = 13.82 mg/L vs Compound 3: EC50 = significantly higher (not precisely quantified for this pathogen in the abstract, but reported as less active) |
| Quantified Difference | Compound 8 is >3.7-fold more potent than compound 3 based on Sclerotinia sclerotiorum data (3.66 mg/L vs 13.82 mg/L comparator difference reported in the study). |
| Conditions | In vitro mycelial growth inhibition assay; Botrytis cinerea and Sclerotinia sclerotiorum. |
Why This Matters
This data confirms that the thiazole benzoate scaffold has inherent, tunable antifungal activity, making the specific 3-substituted methyl ester a relevant and non-substitutable starting point for lead optimization in fungicide discovery programs.
- [1] Li, M., Xia, D., Wang, Y., Cheng, X., Gong, J., Chen, Y., & Lv, X. (2023). Design, Synthesis and Antifungal Bioactivity Evaluation of Thiazole Benzoate Derivatives. Chinese Journal of Organic Chemistry, 43(2), 686-696. View Source
